

Pentaerythritol Tetraoleate: A Technical Guide to a High-Performance Bio-based Lubricant

Author: BenchChem Technical Support Team. **Date:** December 2025

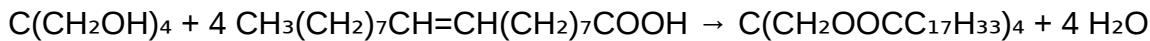
Compound of Interest

Compound Name: *Pentaerythritol tetraoleate*

Cat. No.: *B107224*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals


Introduction

Pentaerythritol tetraoleate (PETO) is a synthetic ester lubricant renowned for its exceptional performance characteristics, including high lubricity, excellent thermal and oxidative stability, and inherent biodegradability.^[1] This technical guide provides a comprehensive overview of PETO, focusing on its synthesis, physicochemical properties, tribological performance, and environmental profile. Detailed experimental protocols for its synthesis and characterization are provided, along with visualizations to elucidate key processes and relationships. This document is intended to be a valuable resource for researchers and professionals exploring the application of advanced, sustainable lubrication technologies.

Synthesis of Pentaerythritol Tetraoleate

Pentaerythritol tetraoleate is primarily synthesized through the esterification of pentaerythritol, a polyol, with four molecules of oleic acid.^[2] This reaction is typically catalyzed and conducted at elevated temperatures to drive the reaction to completion by removing the water byproduct.^[3] Another common method is transesterification, where pentaerythritol is reacted with an oleic acid methyl ester.^[4]

The general chemical reaction for the esterification process is as follows:


```
// Reactants Pentaerythritol [label="Pentaerythritol\nC(CH2OH)4"]; Oleic_Acid [label="Oleic Acid\n(4 equivalents)"];  
  
// Reaction Conditions Reaction_Vessel [label="Reaction Vessel", shape=cylinder, fillcolor="#FFFFFF", height=1.5]; Catalyst [label="Catalyst\n(e.g., p-TSA, Organotin)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Heat [label="Heat\n(150-235°C)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inert_Atmosphere [label="Inert Atmosphere\n(e.g., Nitrogen)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Water_Removal [label="Continuous Water Removal", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];  
  
// Products Crude_PETO [label="Crude Pentaerythritol Tetraoleate"]; Purification [label="Purification\n(e.g., Distillation, Washing)"]; Final_Product [label="Pentaerythritol Tetraoleate (PETO)\nC(CH2OOCC17H33)4", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];  
  
// Workflow Pentaerythritol -> Reaction_Vessel; Oleic_Acid -> Reaction_Vessel;  
Reaction_Vessel -> Crude_PETO [label="Esterification"]; Catalyst -> Reaction_Vessel [style=dashed]; Heat -> Reaction_Vessel [style=dashed]; Inert_Atmosphere -> Reaction_Vessel [style=dashed]; Water_Removal -> Reaction_Vessel [style=dashed];  
Crude_PETO -> Purification; Purification -> Final_Product; } dot Figure 1: Synthesis workflow for Pentaerythritol Tetraoleate via esterification.
```

Physicochemical and Performance Data

The performance of a lubricant is defined by a combination of its physical and chemical properties. The following tables summarize key quantitative data for **pentaerythritol tetraoleate**, providing a basis for comparison with other lubricant technologies.

Table 1: Physicochemical Properties of **Pentaerythritol Tetraoleate**

Property	Typical Value	ASTM Method
Kinematic Viscosity @ 40°C (cSt)	46 - 70	D445
Kinematic Viscosity @ 100°C (cSt)	10 - 13.5	D445
Viscosity Index	≥ 175	D2270
Flash Point (°C)	≥ 270	D92
Pour Point (°C)	≤ -20	D97 / D2500
Acid Value (mg KOH/g)	≤ 5.0	D974
Saponification Value (mg KOH/g)	≥ 175	D94

Table 2: Tribological Performance of **Pentaerythritol Tetraoleate**

Property	Typical Value	ASTM Method
Wear Scar Diameter (mm)	Varies with additives	D4172
Coefficient of Friction	Varies with conditions	G99

Table 3: Thermal and Oxidative Stability of **Pentaerythritol Tetraoleate**

Property	Typical Value	Test Method
Onset of Decomposition (°C)	> 180	TGA
Oxidation Stability (hours to 2.0 mg KOH/g acid number)	Varies with formulation	D943

Table 4: Biodegradability of Pentaerythritol Ester

Property	Typical Value	Test Method
Ready Biodegradability	> 60%	OECD 301B

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of lubricant performance. The following sections outline the standard procedures for key experiments cited in this guide.

Synthesis of Pentaerythritol Tetraoleate (Esterification Method)

This protocol describes a general laboratory-scale synthesis of PETO.

- **Reactant Charging:** A reaction flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap connected to a condenser is charged with pentaerythritol and oleic acid in a molar ratio of approximately 1:4 to 1:4.4.[3]
- **Catalyst Addition:** An acid catalyst, such as p-toluenesulfonic acid (p-TSA), or an organotin catalyst is added to the reaction mixture.[3]
- **Reaction Conditions:** The mixture is heated to a temperature range of 150°C to 235°C under a continuous nitrogen purge to create an inert atmosphere.[3][5] The reaction is stirred vigorously.
- **Water Removal:** The water produced during the esterification is continuously removed from the reaction mixture and collected in the Dean-Stark trap.
- **Monitoring Reaction Progress:** The reaction is monitored by periodically measuring the acid value of the mixture. The reaction is considered complete when the acid value drops to a desired low level.
- **Purification:** Upon completion, the crude product is purified. This may involve neutralization of the catalyst, washing with water or brine, and removal of unreacted raw materials and byproducts by vacuum distillation.[5]

Determination of Kinematic Viscosity (ASTM D445)

This method measures the resistance of a fluid to flow under gravity.[2][6]

- Apparatus: A calibrated glass capillary viscometer, a constant temperature bath, and a timing device are required.[7]
- Sample Preparation: The PETO sample is filtered to remove any particulate matter and charged into the viscometer.[4]
- Temperature Equilibration: The viscometer is placed in the constant temperature bath (e.g., 40°C or 100°C) and allowed to equilibrate for a specified time.[4][6]
- Measurement: The time taken for the liquid to flow between two marked points on the viscometer is accurately measured.[7]
- Calculation: The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.[2][6]

Four-Ball Wear Test (ASTM D4172)

This test evaluates the wear-preventive characteristics of a lubricant.[8]

- Apparatus: A four-ball wear tester, which consists of three stationary steel balls held in a cup and a fourth ball rotated against them under a specified load.[9]
- Test Conditions: The test is typically run at a speed of 1200 rpm, a load of 40 kgf, and a temperature of 75°C for 60 minutes.[9]
- Procedure: The test lubricant is placed in the cup, covering the stationary balls. The rotating ball is brought into contact with the stationary balls, and the test is initiated.
- Measurement: After the test, the wear scars on the three stationary balls are measured using a microscope.
- Result: The average diameter of the three wear scars is reported as the result. A smaller wear scar indicates better anti-wear properties.

Determination of Pour Point (ASTM D97 / D2500)

This method determines the lowest temperature at which a lubricant will flow.[\[1\]](#)

- Apparatus: A test jar, a thermometer, and a cooling bath.
- Procedure: The sample is heated and then cooled at a specified rate in the cooling bath.[\[1\]](#)
- Observation: At every 3°C interval, the test jar is removed and tilted to observe for any movement of the oil.[\[1\]](#)
- Result: The pour point is the lowest temperature at which movement is observed, recorded to the nearest 3°C.

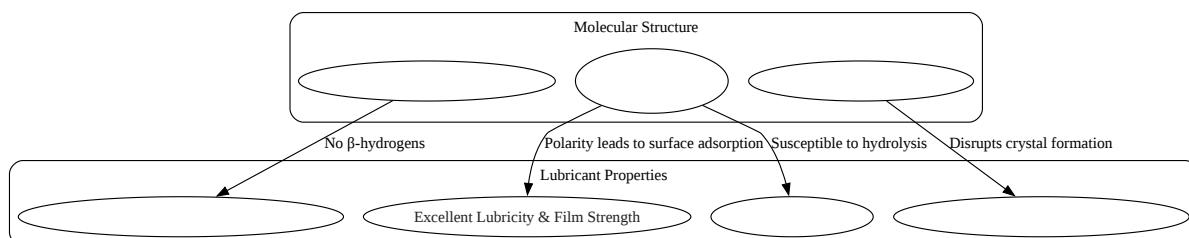
Oxidation Stability Test (ASTM D943)

This test evaluates the resistance of a lubricant to oxidation under accelerated conditions.[\[3\]](#)

- Apparatus: An oxidation cell, an oil bath maintained at 95°C, an oxygen delivery tube, and catalysts (iron and copper coils).[\[10\]](#)
- Procedure: A 300 mL sample of the lubricant is placed in the oxidation cell with 60 mL of distilled water and the catalyst coils. The cell is then placed in the oil bath, and oxygen is bubbled through the sample at a specified rate.[\[11\]](#)
- Monitoring: The test is continued, and the acid number of the oil is periodically measured.
- Result: The oxidation lifetime is reported as the number of hours required for the acid number of the oil to reach 2.0 mg KOH/g.[\[3\]](#)

Ready Biodegradability Test (OECD 301B: CO₂ Evolution Test)

This test determines the degree of ultimate biodegradation of an organic compound in an aerobic aqueous medium.[\[12\]](#)

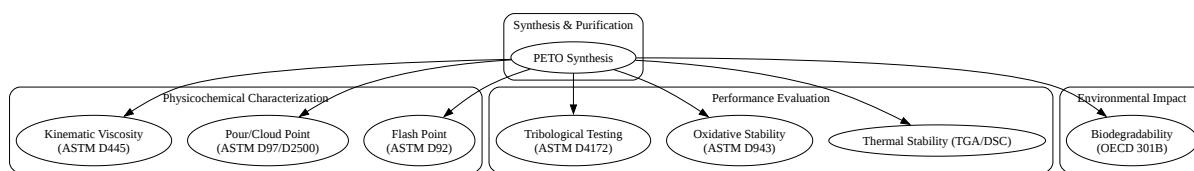

- Principle: The test substance is exposed to an inoculum of microorganisms in a mineral medium. The amount of carbon dioxide produced from the biodegradation of the test

substance is measured and compared to the theoretical maximum.[12]

- Procedure: The PETO sample is added to a mineral medium inoculated with microorganisms from a source like activated sludge. The mixture is incubated in the dark at a controlled temperature for 28 days. A control with a reference substance and a blank without the test substance are run in parallel.[12]
- Measurement: The evolved CO₂ is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and quantified by titration or with an inorganic carbon analyzer.
- Result: The percentage of biodegradation is calculated based on the ratio of the produced CO₂ to the theoretical CO₂. A substance is considered "readily biodegradable" if it reaches >60% biodegradation within a 10-day window during the 28-day test period.[12]

Mechanisms and Relationships

The superior performance of **pentaerythritol tetraoleate** as a lubricant is intrinsically linked to its molecular structure.


[Click to download full resolution via product page](#)

The polarity of the ester groups in the PETO molecule causes them to have a strong affinity for metal surfaces, forming a durable and protective lubricating film.[13] This film effectively

separates moving parts, reducing friction and wear. The neopentyl structure of the pentaerythritol backbone lacks beta-hydrogens, which are susceptible to thermal degradation, thus imparting high thermal and oxidative stability to the molecule.[7] The long, unsaturated oleic acid chains contribute to good low-temperature fluidity by hindering crystallization. Furthermore, the ester linkages are susceptible to hydrolysis by microorganisms, which is the basis for the biodegradability of PETO.[13]

Experimental Evaluation Workflow

A systematic approach is essential for the comprehensive evaluation of a lubricant's performance.

[Click to download full resolution via product page](#)

Conclusion

Pentaerythritol tetraoleate stands out as a high-performance, bio-based lubricant with a favorable combination of properties. Its excellent lubricity, thermal stability, and biodegradability make it a compelling alternative to conventional mineral oil-based and some synthetic lubricants, particularly in environmentally sensitive applications. The data and protocols presented in this guide provide a solid foundation for researchers and professionals to understand, evaluate, and potentially innovate with this versatile and sustainable lubricant technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Environmentally Friendly Characteristics of Pentaerythritol Ester-Henan J&D Chemical_Focus on lubricant material [jdlubricant.com]
- 2. Polyol Ester-Henan J&D Chemical_Focus on lubricant material [jdlubricant.com]
- 3. Synthesis of Fatty Acid Esters of Selected Higher Polyols Over Homogeneous Metallic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN104230706A - Preparation method of pentaerythritol oleate - Google Patents [patents.google.com]
- 6. redlineoil.co.nz [redlineoil.co.nz]
- 7. researchgate.net [researchgate.net]
- 8. cnlubricantadditive.com [cnlubricantadditive.com]
- 9. CN108863785B - Low-pour-point pentaerythritol oleate mixed ester and synthesis method thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Biodegradability assessment of food additives using OECD 301F respirometric test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oecd.org [oecd.org]
- 13. rumanza.com [rumanza.com]
- To cite this document: BenchChem. [Pentaerythritol Tetraoleate: A Technical Guide to a High-Performance Bio-based Lubricant]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b107224#pentaerythritol-tetraoleate-as-a-bio-based-lubricant>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com